molecular formula C21H19N3O2S B10936458 N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide

Cat. No.: B10936458
M. Wt: 377.5 g/mol
InChI Key: LRJOICDPHXTCAZ-UHFFFAOYSA-N
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Description

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide is a complex organic compound with a molecular formula of C21H19N3O2S This compound is characterized by the presence of a pyrazole ring, a naphthalene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
  • N-[1-(3-methylbenzyl)-1H-pyrazol-5-yl]-2-naphthalenesulfonamide

Uniqueness

N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing targeted applications and optimizing its performance in various research and industrial contexts.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C21H19N3O2S/c1-16-5-4-6-17(11-16)14-24-15-20(13-22-24)23-27(25,26)21-10-9-18-7-2-3-8-19(18)12-21/h2-13,15,23H,14H2,1H3

InChI Key

LRJOICDPHXTCAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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